REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4:23]>>[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:23].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:2.3.4.5.6,7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
20, with stirring bar 22
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
P2O5is placed in flask
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
is dropped into flask 12
|
Type
|
CUSTOM
|
Details
|
N2O5 is produced
|
Type
|
CUSTOM
|
Details
|
condensed into flask 20
|
Type
|
CUSTOM
|
Details
|
flask 20 is disconnected from flask
|
Type
|
TEMPERATURE
|
Details
|
After refluxing in N2O5 for a while, e.g., about 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |